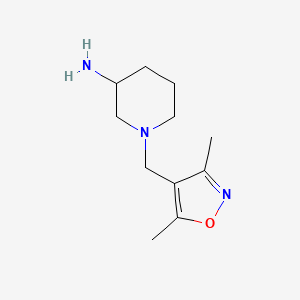

1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-3-amine

CAS No.: 1247449-67-7

Cat. No.: VC3009073

Molecular Formula: C11H19N3O

Molecular Weight: 209.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1247449-67-7 |

|---|---|

| Molecular Formula | C11H19N3O |

| Molecular Weight | 209.29 g/mol |

| IUPAC Name | 1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-amine |

| Standard InChI | InChI=1S/C11H19N3O/c1-8-11(9(2)15-13-8)7-14-5-3-4-10(12)6-14/h10H,3-7,12H2,1-2H3 |

| Standard InChI Key | DEKCVDNVJZWDDK-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NO1)C)CN2CCCC(C2)N |

| Canonical SMILES | CC1=C(C(=NO1)C)CN2CCCC(C2)N |

Introduction

Chemical Identity and Structure

Basic Identification

1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-3-amine is characterized by several key identifiers that place it within chemical databases and literature. The compound's primary identifiers include:

| Parameter | Value |

|---|---|

| CAS Number | 1247449-67-7 |

| PubChem CID | 56828949 |

| Molecular Formula | C11H19N3O |

| Molecular Weight | 209.29 g/mol |

| IUPAC Name | 1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-amine |

This compound is a heterocyclic amine featuring both isoxazole and piperidine ring systems, which contribute to its unique chemical properties and potential biological activities . The compound was first added to the PubChem database in 2012, with the most recent modification to its entry occurring on April 5, 2025 .

Structural Characteristics

The structural framework of 1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-3-amine consists of several key components:

-

A 3,5-dimethylisoxazole ring - a five-membered heterocyclic structure containing oxygen and nitrogen atoms

-

A piperidine ring - a six-membered heterocyclic structure containing a nitrogen atom

-

An amine group (-NH2) at position 3 of the piperidine ring

-

A methylene bridge (-CH2-) connecting the isoxazole and piperidine rings

This arrangement creates a molecule with multiple functional groups capable of participating in various chemical interactions. The isoxazole ring provides aromaticity and potential for π-stacking interactions, while the amine group on the piperidine ring offers hydrogen bonding capabilities and basic properties.

Physical and Chemical Properties

Chemical Reactivity

The chemical reactivity of 1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-3-amine is largely determined by its functional groups:

-

The primary amine group (-NH2) on the piperidine ring is nucleophilic and can participate in various reactions including:

-

Acylation reactions

-

Alkylation reactions

-

Imine formation

-

Amide bond formation

-

-

The tertiary amine nitrogen in the piperidine ring can act as:

-

A weak base

-

A nucleophile in certain reactions

-

A potential site for quaternization

-

-

The isoxazole ring demonstrates aromatic characteristics and may participate in:

-

Electrophilic aromatic substitution (though with reduced reactivity compared to benzene)

-

Coordination with metals through the nitrogen atom

-

Ring-opening reactions under specific conditions

-

These reactive sites make the compound potentially valuable as a building block in synthetic chemistry and medicinal chemistry applications.

Synthesis and Preparation

Synthetic Challenges

The synthesis of this compound presents several challenges common to the preparation of heterocyclic amines:

-

Regioselective functionalization of the isoxazole ring

-

Controlling the chemoselectivity during coupling reactions

-

Managing the basicity of the amine groups, which can interfere with certain reactions

-

Purification of intermediates and the final product

Advanced synthetic techniques including protective group strategies and modern coupling methodologies would likely be employed to overcome these challenges.

Research Status and Future Directions

Current Research Limitations

Research into 1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-3-amine appears to be limited, with few published studies focusing specifically on this compound. This limitation presents both challenges and opportunities for researchers interested in this molecule:

-

Limited availability of experimental data on physical properties

-

Few documented biological assays specific to this compound

-

Incomplete understanding of structure-activity relationships

-

Opportunities for novel research contributions

Analytical Methods and Characterization

Spectroscopic Identification

The characterization of 1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-3-amine can be achieved through several analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the methyl groups on the isoxazole ring, the methylene bridge, and the complex splitting patterns of the piperidine ring

-

¹³C NMR would confirm the carbon framework and help identify key functional groups

-

-

Mass Spectrometry:

-

Expected molecular ion peak at m/z 209 corresponding to the molecular weight

-

Characteristic fragmentation patterns likely including loss of the amine group and cleavage at the methylene bridge

-

-

Infrared Spectroscopy:

Computational Analysis

Computational chemistry approaches can provide additional insights into the properties of this compound:

-

The SMILES notation (CC1=C(C(=NO1)C)CN2CCCC(C2)N) provides a string representation for computational analysis

-

The InChI identifier (InChI=1S/C11H19N3O/c1-8-11(9(2)15-13-8)7-14-5-3-4-10(12)6-14/h10H,3-7,12H2,1-2H3) encodes the complete structural information

-

The InChIKey (DEKCVDNVJZWDDK-UHFFFAOYSA-N) serves as a condensed digital representation of the structure

These computational identifiers facilitate database searching and property prediction.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume